Cas no 300-54-9 (D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-)

D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- structure
300-54-9 structure
Product Name:D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-
CAS No:300-54-9
MF:C9H20NO2
MW:174.26060295105
CID:306967
PubChem ID:9308
Update Time:2025-07-23

D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- Chemical and Physical Properties

Names and Identifiers

    • D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-
    • (+ -)-MUSCARINE CHLORIDE
    • [(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl-trimethylazanium
    • (+/-)-Muscarine
    • (+)-(2S,4R,5S)-Muscarine
    • (+)-Muscarine
    • d,l-Muscarin
    • EINECS 206-094-1
    • L-(+)-Muscarine
    • Muscarin
    • MUSCARINE
    • Muscarine (alkaloid)
    • Muscarine (the alkaloid)
    • Muskarin
    • NCGC00162278-01
    • UNII-7T101UWZ5W
    • BDBM50336544
    • SR-01000076018-6
    • NCGC00162278-02
    • AKOS015966547
    • C07473
    • Ammonium, trimethyl(tetrahydro-4-hydroxy-5-methylfurfuryl)-
    • Lopac-M-104
    • 7T101UWZ5W
    • CHEMBL292911
    • Lopac0_000852
    • CHEMBL12587
    • MUSCARINE CATION
    • MUSCARINE [MI]
    • NCGC00162278-05
    • SCHEMBL79530
    • CHEMBL1255785
    • DTXSID50184081
    • (2S-(2.ALPHA.,4.BETA.,5.ALPHA.))-TETRAHYDRO-4-HYDROXY-N,N,N,5-TETRAMETHYL-2-FURANMETHANAMINIUM
    • CHEBI:7034
    • Q407952
    • BDBM50006243
    • 300-54-9
    • NS00028831
    • (4-Hydroxy-5-methyl-tetrahydro-furan-2-ylmethyl)-trimethyl-ammonium; iodide
    • NCGC00015625-01
    • [(2S,4R,5S)-4-hydroxy-5-methyl-tetrahydrofuran-2-yl]methyl-trimethyl-ammonium
    • HY-121404
    • SR-01000076018
    • (2S-(2alpha,4beta,5alpha))-(Tetrahydro-4-hydroxy-5-methylfurfuryl)trimethylammonium
    • {[(2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl]methyl}trimethylazanium
    • ((2S,4R,5S)-4-Hydroxy-5-methyl-tetrahydro-furan-2-ylmethyl)-trimethyl-ammonium
    • D-ribo-Hexitol, 2,5-anhydro-1,4,6-trideoxy-6-(trimethyl)ammonio)-
    • CS-0081955
    • 2-Furanmethanaminium, tetrahydro-4-hydroxy-N,N,N,5-tetramethyl-, (2S-(2alpha,4beta,5alpha))-
    • 1-((2S,4R,5S)-4-hydroxy-5-methyltetrahydrofuran-2-yl)-N,N,N-trimethylmethanaminium
    • GTPL3996
    • CCG-204935
    • 2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-D-ribo-hexitol
    • MUSCARINE ION
    • ((2S,4R,5S)-4-hydroxy-5-methyloxolan-2-yl)methyl-trimethylazanium
    • Muscarine II
    • Muscarine?
    • (2S-(2ALPHA,4BETA,5ALPHA))-TETRAHYDRO-4-HYDROXY-N,N,N,5-TETRAMETHYL-2-FURANMETHANAMINIUM
    • DA-59735
    • [2S-(2alpha,4beta,5alpha)]-[tetrahydro-4-hydroxy-5-methylfurfuryl]trimethylammonium
    • DTXCID60106572
    • Trimethyl(tetrahydro-4-hydroxy-5-methylfurfuryl)-Ammonium
    • ((2S,4R,5S)-4-hydroxy-5-methyl-tetrahydrofuran-2-yl)methyl-trimethyl-ammonium
    • Inchi: 1S/C9H20NO2/c1-7-9(11)5-8(12-7)6-10(2,3)4/h7-9,11H,5-6H2,1-4H3/q+1/t7-,8-,9+/m0/s1
    • InChI Key: UQOFGTXDASPNLL-XHNCKOQMSA-N
    • SMILES: O1[C@@H](C)[C@@H](C[C@H]1C[N+](C)(C)C)O

Computed Properties

  • Exact Mass: 174.149
  • Monoisotopic Mass: 174.149
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 153
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 3
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 29.5A^2
  • XLogP3: 0.1

Experimental Properties

  • Density: 1.0117 (rough estimate)
  • Boiling Point: 305.25°C (rough estimate)
  • Flash Point: °C
  • Refractive Index: 1.4090 (estimate)

D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- Security Information

  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: 26-36
  • Hazardous Material Identification: Xn
  • Risk Phrases:22-36

D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Chemenu
CM578866-1g
(+/-)-MUSCARINE CHLORIDE
300-54-9 95%+
1g
$8820 2023-02-02

Additional information on D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)-

Exploring the Unique Properties and Applications of D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- (CAS No. 300-54-9)

In the realm of specialized organic compounds, D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- (CAS No. 300-54-9) stands out as a structurally unique molecule with significant potential in biochemical and pharmaceutical research. This compound, often referred to by its systematic name or CAS number, has garnered attention due to its intriguing molecular framework, which combines a hexitol backbone with a trimethylammonio group. Researchers and industry professionals are increasingly exploring its applications, particularly in the context of drug development and biomolecular engineering.

The molecular structure of D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- features a 2,5-anhydro bridge, which imparts rigidity to the sugar-like scaffold. This characteristic makes it an interesting candidate for mimicking natural carbohydrates in therapeutic agents. The presence of the trimethylammonio moiety further enhances its solubility in aqueous environments, a property highly valued in formulation science. As the demand for biocompatible and water-soluble compounds rises in fields like targeted drug delivery, this compound's relevance continues to grow.

Recent advancements in glycobiology have shed light on the role of modified sugars like D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- in modulating cellular interactions. Studies suggest its potential as a building block for synthetic glycoconjugates, which are pivotal in vaccine development and immunotherapy. With the global focus on novel vaccine technologies post-pandemic, researchers are actively investigating how such structurally tailored compounds can enhance immune responses or serve as adjuvants.

From an industrial perspective, the synthesis and scalability of CAS No. 300-54-9 remain topics of keen interest. Optimizing its production through green chemistry principles aligns with the broader push toward sustainable manufacturing. Questions frequently searched in academic and industrial circles include: "How does the 2,5-anhydro bridge influence the compound's stability?" or "What are the latest methods for functionalizing trimethylammonio-containing sugars?" Addressing these queries underscores the compound's interdisciplinary appeal.

In analytical chemistry, characterizing D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- requires advanced techniques such as NMR spectroscopy and mass spectrometry. Its unique fragmentation patterns and proton environments provide valuable insights for method development. Laboratories focusing on carbohydrate analysis often reference this compound as a benchmark for validating new protocols, especially when dealing with charged derivatives of sugar alcohols.

Looking ahead, the versatility of CAS No. 300-54-9 positions it as a promising tool in personalized medicine. Its ability to interface with biological systems while maintaining synthetic tractability makes it a candidate for next-generation diagnostics. As AI-driven drug discovery accelerates, databases increasingly highlight such niche compounds for virtual screening campaigns, further amplifying their visibility in the scientific community.

To summarize, D-ribo-Hexitol,2,5-anhydro-1,4,6-trideoxy-6-(trimethylammonio)- exemplifies the convergence of structural ingenuity and practical utility. Whether in academia or industry, its study opens doors to innovative solutions for challenges in healthcare and material science. With ongoing research, this compound may soon transition from a laboratory curiosity to a cornerstone of applied biochemistry.

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